4,4'-Bi-4H-1,2,4-triazole

描述

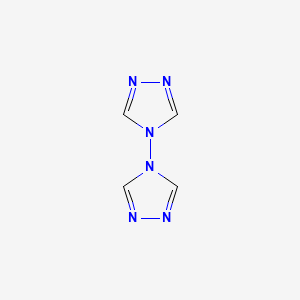

4,4’-Bi-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is particularly interesting due to its unique structure, which consists of two 1,2,4-triazole rings connected by a single bond. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry, agrochemicals, and materials science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bi-4H-1,2,4-triazole typically involves the reaction of hydrazine derivatives with suitable electrophiles. One common method is the cyclization of diacylhydrazines with aromatic amines in the presence of dehydrating agents such as phosphorus pentoxide or zinc chloride . Another approach involves the use of trifluoromethylated amidrazones and 2,2,2-trifluoroacetic anhydride, which provides aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles via nucleophilic intramolecular cyclization .

Industrial Production Methods

Industrial production of 4,4’-Bi-4H-1,2,4-triazole often employs large-scale batch or continuous flow reactors. The choice of method depends on the desired purity and yield. The use of microwave-induced cyclodehydration and ceric ammonium nitrate catalyzed oxidative cyclization are also explored for efficient and scalable production .

化学反应分析

Types of Reactions

4,4’-Bi-4H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate.

Reduction: Reduction reactions can be performed using hydrazine or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the triazole ring acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Ceric ammonium nitrate in polyethylene glycol as a reaction medium.

Reduction: Hydrazine or sodium borohydride under mild conditions.

Substitution: Various alkyl or aryl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include substituted triazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds synthesized from 4,4'-Bi-4H-1,2,4-triazole have shown efficacy against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa . The most promising derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 31.25 μg/mL against Pseudomonas aeruginosa .

Antifungal Properties

The compound's derivatives have also been evaluated for antifungal activity. Studies reported that certain 1,2,4-triazole derivatives exhibited over 96% inhibition against pathogenic fungi such as Candida albicans and Physalospora piricola . This positions them as potential candidates for developing new antifungal agents.

Antitumor Effects

Some derivatives of this compound have shown antitumor activity. Research has highlighted their ability to inhibit tumor growth in various cancer cell lines . For example, specific derivatives demonstrated selective cytotoxicity against HepG2 and HCT116 cell lines .

Agricultural Applications

Fungicides and Herbicides

The potential of this compound derivatives as agricultural chemicals has been explored. Their antifungal properties make them suitable candidates for use as fungicides in crop protection. Compounds exhibiting high activity against fungal pathogens could significantly enhance agricultural productivity by protecting crops from diseases .

Materials Science

Coordination Chemistry

In materials science, this compound has been utilized in the synthesis of coordination compounds with metals such as manganese. These complexes have been studied for their structural properties and potential applications in catalysis and material synthesis . The ability to form stable complexes enhances the utility of this compound in developing new materials with tailored properties.

Case Study 1: Antimicrobial Screening

A series of S-substituted derivatives of 1,2,4-triazoles were synthesized and screened for antimicrobial activity. The study revealed that specific derivatives exhibited remarkable antimicrobial effects against multidrug-resistant strains of bacteria . This highlights the therapeutic potential of these compounds in addressing antibiotic resistance.

Case Study 2: Antitumor Activity

In a study focused on antitumor effects, several 1,2,4-triazole derivatives were tested against various cancer cell lines. The results showed that certain compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells . This underscores the importance of further research into these compounds as potential anticancer agents.

作用机制

The mechanism of action of 4,4’-Bi-4H-1,2,4-triazole involves its interaction with biological targets through hydrogen-bonding and dipole interactions. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, triazole derivatives are known to inhibit the enzyme carbonic anhydrase, which plays a role in various physiological processes . The compound’s ability to stabilize intermediates during chemical reactions also contributes to its effectiveness in various applications .

相似化合物的比较

Similar Compounds

1,2,3-Triazole: Another isomer of triazole with similar biological activities but different nitrogen atom positions.

1,2,4-Triazole: The parent compound with a single triazole ring, widely used in medicinal chemistry.

Tetrazole: Contains four nitrogen atoms in the ring and exhibits similar pharmacological properties.

Uniqueness

4,4’-Bi-4H-1,2,4-triazole is unique due to its dimeric structure, which enhances its stability and reactivity compared to its monomeric counterparts. This structural feature allows it to form more stable complexes with metal ions and exhibit higher biological activity .

生物活性

4,4'-Bi-4H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential applications in medicine.

Pharmacological Properties

The 1,2,4-triazole moiety is known for its broad spectrum of biological activities including:

- Antimicrobial Activity : Triazoles exhibit potent antimicrobial effects against various pathogens. The mechanism often involves inhibiting ergosterol biosynthesis in fungi, which is critical for maintaining cell membrane integrity .

- Antifungal Activity : Numerous studies have demonstrated that triazole derivatives can effectively combat fungal infections. The structure of this compound suggests it may share similar antifungal properties due to its structural resemblance to other active triazoles .

- Anticancer Potential : Recent research indicates that certain 1,2,4-triazole derivatives demonstrate cytotoxic effects against cancer cell lines. For instance, compounds with modifications at the 5-position of the triazole ring have shown promising results in inhibiting tumor growth .

Structure-Activity Relationship (SAR)

The effectiveness of this compound as a biological agent can be attributed to its chemical structure. The following points summarize key findings related to SAR:

- Substitution Effects : Variations at different positions on the triazole ring significantly influence biological activity. For example, substituents at the 5-position can enhance antifungal activity and cytotoxicity against cancer cells .

- Dimeric Forms : The bi-triazole structure may enhance binding affinity to biological targets compared to monomeric forms. This dimerization potentially leads to improved pharmacological profiles .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

-

Antifungal Efficacy : A study evaluated various substituted triazoles against Candida species and found that specific modifications in the triazole ring improved antifungal potency significantly .

Compound Activity Against Candida Mechanism of Action This compound Moderate Inhibition of ergosterol synthesis Substituted Triazole A High Disruption of cell membrane integrity Substituted Triazole B Low Unknown - Cytotoxicity Studies : In vitro studies on cancer cell lines (e.g., HT29) revealed that certain derivatives of 1,2,4-triazoles exhibit significant cytotoxicity. The presence of specific substituents was linked to enhanced activity against these cell lines .

- Endocrine Disruption Potential : Research has also explored the endocrine-disrupting properties of triazoles. Certain derivatives were shown to interfere with steroid hormone secretion and receptor binding in vitro .

属性

IUPAC Name |

4-(1,2,4-triazol-4-yl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6/c1-5-6-2-9(1)10-3-7-8-4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYNPUWAAJSGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342905 | |

| Record name | 4,4'-Bi-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16227-15-9 | |

| Record name | 4,4'-Bi-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the structure of 3,3′-Dimethyl-5,5′-diphenyl-4,4′-bi-4H-1,2,4-triazole as revealed by the research?

A1: Both research articles [, ] primarily focus on the successful synthesis and confirmation of the 3,3′-Dimethyl-5,5′-diphenyl-4,4′-bi-4H-1,2,4-triazole structure through X-ray crystallography. This technique provides valuable insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its potential interactions and properties.

Q2: Why is the synthesis of 3,3′-Dimethyl-5,5′-diphenyl-4,4′-bi-4H-1,2,4-triazole noteworthy for the scientific community?

A2: While the provided articles [, ] do not delve into specific applications of this compound, the synthesis itself represents a contribution to the field of heterocyclic chemistry. The confirmed structure could serve as a foundation for further research exploring potential applications in areas such as material science, catalysis, or medicinal chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。